molecular formula C9H13F6NO2 B12821517 tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate

tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate

Cat. No.: B12821517
M. Wt: 281.20 g/mol
InChI Key: KTCGPDJCDISCEX-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate typically involves multiple steps. One common method is the reaction of tert-butyl 2-amino-4,4,4-trifluorobutanoate with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide, leading to the formation of azides or nitriles.

Scientific Research Applications

tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s fluorinated nature makes it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate can be compared with other fluorinated compounds such as:

    tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound also contains trifluoromethyl groups and is used in similar applications, but it has a different structural framework.

    4,4,4-Trifluoro-2-butanone: Another fluorinated compound used as a pharmaceutical intermediate, but with different functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13F6NO2

Molecular Weight

281.20 g/mol

IUPAC Name

tert-butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate

InChI

InChI=1S/C9H13F6NO2/c1-7(2,3)18-6(17)4(16)5(8(10,11)12)9(13,14)15/h4-5H,16H2,1-3H3

InChI Key

KTCGPDJCDISCEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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